3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate
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Overview
Description
3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a chromenone core, a dimethoxyphenyl group, and a dimethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate typically involves multiple steps. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the dimethoxyphenyl group and the dimethylcarbamate moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate include:
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetonitrile
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific chemical structure
Properties
IUPAC Name |
[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-12-15-8-7-14(27-21(24)22(2)3)11-18(15)28-20(23)19(12)16-9-6-13(25-4)10-17(16)26-5/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOHEPOCIJXYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N(C)C)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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